molecular formula C16H22N2O5 B3149122 (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester CAS No. 666721-10-4

(5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester

Cat. No.: B3149122
CAS No.: 666721-10-4
M. Wt: 322.36 g/mol
InChI Key: FQSYHHPYCOKVMK-UHFFFAOYSA-N
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Description

(5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester is a synthetic compound with the molecular formula C16H22N2O5 and a molecular weight of 322.36 g/mol. This compound is known for its applications in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester involves the formation of imidazole rings, which are key components in many functional molecules . Recent advances in the synthesis of imidazoles highlight the importance of regiocontrolled synthesis, which allows for the inclusion of various functional groups . One method involves the cyclization of amido-nitriles under mild conditions, which can include arylhalides and other aromatic or saturated heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves bulk manufacturing and custom synthesis . Companies like ChemScene provide this compound either in-stock or on a backorder basis, ensuring high purity and quality .

Chemical Reactions Analysis

Types of Reactions: (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by common reagents and conditions specific to the type of reaction being performed.

Common Reagents and Conditions: For oxidation reactions, reagents such as potassium permanganate or chromium trioxide may be used. Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride. Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with new substituents.

Scientific Research Applications

(5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it serves as an immunosuppressive agent, particularly in organ transplant procedures to prevent rejection.

Mechanism of Action

The mechanism of action of (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets and pathways. As an immunosuppressive agent, it likely inhibits certain enzymes or receptors involved in the immune response, thereby reducing the likelihood of organ rejection. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to (5-Formyl-2-pyridinyl)imidodicarbonic acid bis(1,1-dimethylethyl) ester include other imidazole derivatives and pyridine-containing compounds . Examples include pexidartinib and other substituted imidazoles .

Uniqueness: What sets this compound apart is its specific combination of functional groups, which confer unique properties and applications. Its ability to act as an immunosuppressive agent, along with its versatility in chemical reactions, makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

tert-butyl N-(5-formylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-15(2,3)22-13(20)18(14(21)23-16(4,5)6)12-8-7-11(10-19)9-17-12/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSYHHPYCOKVMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C(C=C1)C=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101160929
Record name 1,3-Bis(1,1-dimethylethyl) 2-(5-formyl-2-pyridinyl)imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666721-10-4
Record name 1,3-Bis(1,1-dimethylethyl) 2-(5-formyl-2-pyridinyl)imidodicarbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666721-10-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(1,1-dimethylethyl) 2-(5-formyl-2-pyridinyl)imidodicarbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101160929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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